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Compound of Interest

Compound Name: 4-Aminobutan-2-ol

Cat. No.: B1584018 Get Quote

An In-depth Technical Guide to the Spectroscopic Analysis of 4-Aminobutan-2-ol

This technical guide provides a comprehensive overview of the nuclear magnetic resonance

(NMR), infrared (IR), and mass spectrometry (MS) data for 4-Aminobutan-2-ol. It is intended

for researchers, scientists, and professionals in drug development who require detailed

spectroscopic information and protocols for the characterization of this chiral amino alcohol.

Molecular Structure
4-Aminobutan-2-ol is a chiral molecule containing both an amine and a secondary alcohol

functional group. The carbon atom at position 2 is a stereocenter, leading to the existence of

(R) and (S) enantiomers.[1]

IUPAC Name: 4-aminobutan-2-ol[2] Molecular Formula: C₄H₁₁NO[2] Molecular Weight: 89.14

g/mol [1] CAS Number: 39884-48-5[1]

Spectroscopic Data
The following sections present the key spectroscopic data for 4-Aminobutan-2-ol in a

structured format.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the precise arrangement of atoms. The ¹H

and ¹³C NMR data provide distinct signals corresponding to each unique chemical environment
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within the molecule.

Table 1: ¹H NMR Spectral Data for 4-Aminobutan-2-ol Solvent: DMSO-d₆

Proton Assignment
Approximate Chemical
Shift (ppm)

Multiplicity

CH₃ (H-1) 1.0 - 1.2 Doublet

CH₂-CH(OH) (H-3) 1.3 - 1.6 Multiplet

CH₂-NH₂ (H-4) 2.5 - 2.8 Multiplet

CH(OH) (H-2) 3.5 - 3.8 Multiplet

NH₂ and OH Variable Broad Singlet

Table 2: Predicted ¹³C NMR Spectral Data for 4-Aminobutan-2-ol

Carbon Assignment Predicted Chemical Shift (ppm)

CH₃ (C-1) ~23

CH₂-CH(OH) (C-3) ~40

CH₂-NH₂ (C-4) ~42

CH(OH) (C-2) ~65

Note: The ¹³C NMR chemical shifts are estimated based on the analysis of similar structures,

such as butan-2-ol, and general chemical shift trends.[3]

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on the

absorption of infrared radiation, which causes molecular vibrations.

Table 3: IR Absorption Data for 4-Aminobutan-2-ol Sample Preparation: Thin film (neat) or

layer between KBr plates.[2]
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Wavenumber (cm⁻¹) Vibration Type Functional Group

3200 - 3550 (broad) O-H and N-H stretch
Alcohol (H-bonded) and

Primary Amine

2850 - 2960 C-H stretch Alkyl (CH, CH₂, CH₃)

~1600 N-H bend Primary Amine

~1450 C-H bend Alkyl

1050 - 1150 C-O stretch Secondary Alcohol

Note: The broadness of the O-H and N-H stretching bands is due to hydrogen bonding.[4] The

N-H stretch of a primary amine typically shows two bands in this region.[5]

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, aiding in its identification and structural elucidation.

Table 4: Predicted Mass Spectrometry Data for 4-Aminobutan-2-ol Ionization Method:

Electrospray Ionization (ESI) is assumed for these predicted adducts.

Adduct Predicted m/z (mass-to-charge ratio)

[M+H]⁺ 90.0913

[M+Na]⁺ 112.0733

[M+K]⁺ 128.0472

[M-H]⁻ 88.0768

Note: Data is based on predicted values. The base peak in an experimental Electron Ionization

(EI) spectrum for the related isomer, 4-amino-1-butanol, is m/z 30, corresponding to the

[CH₂NH₂]⁺ fragment, which is also an expected fragment for 4-aminobutan-2-ol.[6][7]

Experimental Protocols
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The following protocols provide a general methodology for obtaining the spectroscopic data for

4-Aminobutan-2-ol.

NMR Spectroscopy Protocol
Sample Preparation: Dissolve 5-10 mg of 4-Aminobutan-2-ol in approximately 0.7 mL of a

deuterated solvent (e.g., DMSO-d₆) in a standard 5 mm NMR tube.

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for

chemical shift referencing (δ = 0.00 ppm).

Data Acquisition: Acquire the ¹H and ¹³C NMR spectra on a spectrometer operating at a

suitable frequency (e.g., 400 MHz for ¹H).

¹H NMR Parameters: Typical parameters include a 30-degree pulse angle, a relaxation delay

of 1-2 seconds, and an acquisition time of 2-4 seconds.

¹³C NMR Parameters: Use proton decoupling to obtain singlet peaks for each carbon. A

longer relaxation delay (5-10 seconds) may be necessary for quaternary carbons, though

none are present in this molecule.

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to

the acquired Free Induction Decay (FID) to obtain the final spectrum.

FT-IR Spectroscopy Protocol
Background Spectrum: Record a background spectrum of the empty sample holder (e.g.,

ATR crystal or KBr plates) to subtract atmospheric and instrument-related absorptions.[8]

Sample Preparation (Neat Liquid/Thin Film):

Place one or two drops of neat 4-Aminobutan-2-ol liquid directly onto the crystal of an

Attenuated Total Reflectance (ATR) accessory or between two potassium bromide (KBr) or

sodium chloride (NaCl) salt plates.[2]

Ensure a thin, uniform film is formed.
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Data Acquisition: Place the sample holder in the spectrometer and acquire the spectrum.

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Spectral Range: Scan over a range of 4000 cm⁻¹ to 400 cm⁻¹.

Data Processing: The software automatically ratios the sample spectrum against the

background spectrum to produce a transmittance or absorbance spectrum.

Mass Spectrometry Protocol (GC-MS with EI)
Sample Preparation: Prepare a dilute solution of 4-Aminobutan-2-ol in a volatile solvent like

methanol or dichloromethane (e.g., 1 mg/mL).

Derivatization (Optional but Recommended): To improve volatility and chromatographic

separation, the amine and alcohol groups can be derivatized (e.g., using trifluoroacetic

anhydride, TFAA).[9]

Instrumentation: Use a Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with

an Electron Ionization (EI) source.

GC Separation:

Injection: Inject 1 µL of the sample solution into the GC inlet.

Column: Use a suitable capillary column (e.g., a non-polar DB-5ms or a polar Wax

column).

Temperature Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then

ramp the temperature at 10-20 °C/min up to a final temperature of 250 °C.

MS Detection (EI):

Ionization Energy: Use a standard electron energy of 70 eV.

Mass Range: Scan a mass range from m/z 25 to 200.

Data Analysis: Identify the peak corresponding to 4-Aminobutan-2-ol (or its derivative) in

the total ion chromatogram (TIC). Analyze the corresponding mass spectrum to identify the
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molecular ion (if present) and characteristic fragment ions.

Visualization
The following diagram illustrates a generalized workflow for the spectroscopic characterization

of a chemical compound like 4-Aminobutan-2-ol.

General Workflow for Spectroscopic Analysis

Sample Preparation
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Caption: Workflow for spectroscopic analysis of 4-Aminobutan-2-ol.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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